1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 4-position
Preparation Methods
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of imidazole derivatives. This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the imidazole ring.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with target proteins, inhibiting their activity or altering their function through covalent or non-covalent binding .
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a pyrazole ring instead of an imidazole ring, which affects its chemical reactivity and biological activity.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar to the previous compound but with different substitution patterns, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-2-10-3(5(12)13)4(11)6(7,8)9/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMYPWGZBCKYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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